

Compounds with "46" Designation in Preclinical Development

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Compound of Interest		
Compound Name:	Icmt-IN-46	
Cat. No.:	B15137408	Get Quote

While no data exists for "**Icmt-IN-46**," preclinical and clinical information is available for other compounds with a "46" identifier, including FAPI-46, EBC-46, and TEPP-46.

FAPI-46: This agent is a fibroblast activation protein (FAP) inhibitor.[1] Preclinical evaluation of novel 99mTc-labeled FAPI-46 derivatives has demonstrated significant tumor uptake and improved tumor-to-nontarget ratios.[1] In these studies, the derivatives showed good in vitro stability, hydrophilicity, and high specificity for FAP.[1] Biodistribution and MicroSPECT imaging in tumor-bearing models revealed high specific tumor uptake and significantly decreased blood uptake.[1] One particular derivative, [99mTc]Tc-6-1, exhibited high target-to-nontarget ratios and good overall tumor uptake, indicating its potential as a molecular tracer for FAP-positive tumors.[1] Clinical studies have also been initiated, with a case series of nine patients with advanced-stage solid tumors receiving 90Y-FAPI-46 radioligand therapy.[2]

EBC-46: A novel diterpene ester, EBC-46 has been investigated as an intra-lesional treatment for cutaneous malignancies.[3] A single injection of EBC-46 has been shown to cause rapid inflammation, followed by eschar formation and tumor ablation in both syngeneic and xenograft preclinical models.[3] The proposed mechanism of action involves the activation of a specific subset of Protein Kinase C (PKC) isoforms, leading to a localized hemorrhagic necrosis and rapid tumor cell death.[3] Pharmacokinetic studies in mice indicated that EBC-46 is preferentially retained within the tumor following intra-lesional injection.[3]

TEPP-46: This compound is an activator of the M2 isoform of pyruvate kinase (PKM2). Preclinical studies have explored its potential in suppressing kidney fibrosis.[4][5] In a mouse



model of diabetic nephropathy, oral administration of TEPP-46 was found to rescue kidney fibrosis.[4][5] In vitro experiments using human kidney cells (HK2) showed that TEPP-46 suppressed the epithelial-to-mesenchymal transition (EMT) program induced by high glucose and TGF- β 1.[4] The mechanism appears to involve the TEPP-46-induced formation of PKM2 tetramers, which in turn suppresses the accumulation of hypoxia-inducible factor (HIF)-1 α and lactate.[4]

FOR46: This is an antibody-drug conjugate that targets the CD46 receptor. A Phase 1b/2 clinical trial is evaluating FOR46 in combination with enzalutamide for patients with metastatic castration-resistant prostate cancer (mCRPC).[6]

Research on ICMT and its Inhibitors

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that has been identified as a potential therapeutic target in cancer.

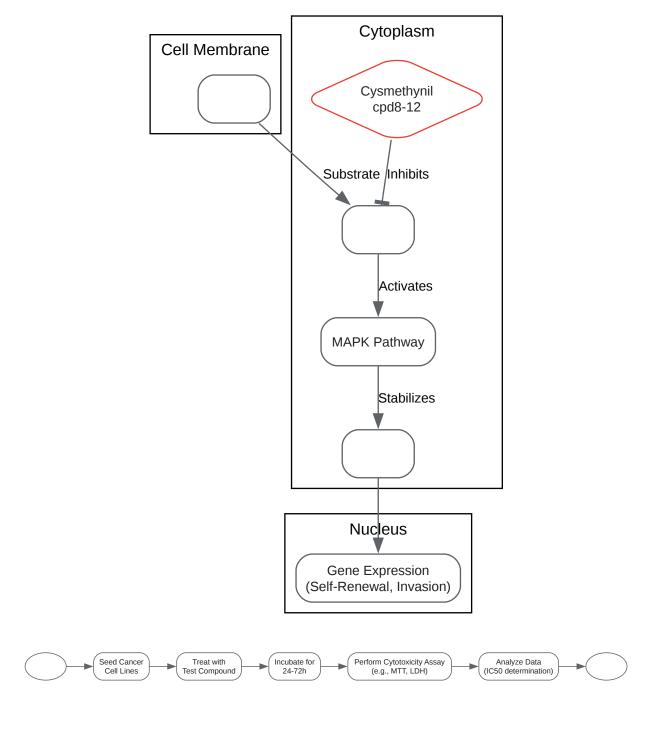
Mechanism of Action: ICMT catalyzes the final step in the prenylation of proteins, a post-translational modification that is crucial for the function of several proteins involved in cell signaling, including RAS.[7][8] Research has shown that ICMT overexpression can enhance tumorigenesis and metastasis.[7] Specifically, ICMT has been found to promote the formation of invadopodia, which are actin-rich structures associated with cancer cell invasion.[7] Furthermore, studies have linked ICMT to the regulation of TAZ protein stability, a key factor in cancer cell self-renewal, via the KRAS and MAPK signaling pathways.[8]

ICMT Inhibitors: Small molecule inhibitors of ICMT, such as cysmethynil and cpd8-12, have been evaluated in preclinical models.[8] In vitro studies using cancer cell lines like MiaPaCa2 and MDA-MB231 have shown that these inhibitors can reduce TAZ protein levels and inhibit tumor sphere formation.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for ICMT and a general workflow for evaluating the in vitro cytotoxicity of novel compounds.





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